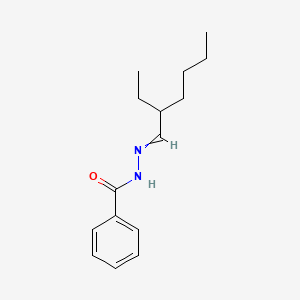

(2-Ethylhexylidene)benzohydrazide

Description

(2-Ethylhexylidene)benzohydrazide is a hydrazone derivative synthesized via the condensation of benzohydrazide with 2-ethylhexanal. These compounds typically feature a benzohydrazide core (a benzene ring linked to a hydrazide group) and an aldehyde-derived substituent, forming a Schiff base (imine) linkage. The 2-ethylhexylidene group introduces a branched alkyl chain, which may enhance lipophilicity and influence biological activity .

Synthesis of analogous compounds involves:

Preparation of benzohydrazide precursors via hydrazine hydrate treatment of ester intermediates (e.g., methyl 4-formyl benzoate → hydrazide) .

Condensation with substituted aldehydes under reflux or ultrasound-assisted conditions to form the hydrazone bond .

The structural diversity of benzylidene benzohydrazides arises from variations in substituents on both the benzohydrazide core and the aldehyde-derived moiety, which dictate their physicochemical and biological properties .

Properties

CAS No. |

63451-38-7 |

|---|---|

Molecular Formula |

C15H22N2O |

Molecular Weight |

246.35 g/mol |

IUPAC Name |

N-(2-ethylhexylideneamino)benzamide |

InChI |

InChI=1S/C15H22N2O/c1-3-5-9-13(4-2)12-16-17-15(18)14-10-7-6-8-11-14/h6-8,10-13H,3-5,9H2,1-2H3,(H,17,18) |

InChI Key |

XSVGJRPPSQWSIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C=NNC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Ethylhexylidene)benzohydrazide can be synthesized through a one-pot reaction involving the condensation of benzohydrazide with 2-ethylhexanal. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as acetic acid. The reaction mixture is refluxed for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of (2-Ethylhexylidene)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylhexylidene)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

(2-Ethylhexylidene)benzohydrazide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of (2-Ethylhexylidene)benzohydrazide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzylidene Benzohydrazide Derivatives

Key Research Findings

Substituent Position and Electronic Effects :

- Methoxy groups at the 3-position (e.g., compound 9i in ) enhance BuChE inhibition (IC₅₀ = 9.6 µM), while 2- or 4-methoxy substitution reduces activity (IC₅₀ = 14–16 µM) .

- Halogenation (e.g., 2-iodo in ) improves antimicrobial efficacy, likely due to increased electrophilicity and membrane penetration .

Biological Activity Trends :

- Antimicrobial : Derivatives with electron-withdrawing groups (e.g., halogens) or bulky alkyl chains (e.g., 2-ethylhexylidene) show enhanced activity against biofilms, outperforming ciprofloxacin in some cases .

- Anticancer : The presence of hydroxy and chloro substituents (e.g., CHBH) correlates with LSD1 inhibition, a target in myeloid cancers .

Synthetic Methodologies :

- Ultrasound-assisted synthesis () reduces reaction times and improves yields compared to traditional reflux methods () .

- Crystal structure analyses () reveal hydrogen-bonding networks critical for stability and solubility .

Contradictions and Limitations

- Substituent Effects : While methoxy groups enhance enzyme inhibition in , they may reduce antibacterial efficacy in other contexts (e.g., ), highlighting target-dependent variability.

- Lack of Direct Data : The specific biological data for (2-Ethylhexylidene)benzohydrazide is absent in the evidence, necessitating extrapolation from structural analogs.

Biological Activity

(2-Ethylhexylidene)benzohydrazide is a compound belonging to the benzohydrazide family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of (2-Ethylhexylidene)benzohydrazide, focusing on its synthesis, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of (2-Ethylhexylidene)benzohydrazide generally involves the condensation reaction between benzohydrazide and 2-ethylhexanal. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often employed to confirm the structure of synthesized compounds .

Antimicrobial Activity

Recent studies have demonstrated that benzohydrazide derivatives exhibit significant antimicrobial properties. For instance, a complex derived from benzohydrazide showed higher activity against various bacterial strains such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) reported at 62.5 µg/mL .

Table 1: Antimicrobial Activity of Benzohydrazide Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| (2-Ethylhexylidene)benzohydrazide | S. aureus | 62.5 |

| S. pyogenes | 62.5 | |

| A. niger | 125 | |

| E. coli | 250 |

Anticancer Activity

Benzohydrazide derivatives have been explored as potential anticancer agents. A study highlighted that certain derivatives exhibited potent antiproliferative activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer), with IC50 values indicating strong inhibition of cell growth .

Table 2: Antiproliferative Activity of Benzohydrazide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| H20 | A549 | 0.46 |

| MCF-7 | 0.29 | |

| HeLa | 0.15 | |

| HepG2 | 0.21 | |

| Erlotinib | A549 | 0.20 |

| MCF-7 | 0.12 |

The biological activity of (2-Ethylhexylidene)benzohydrazide can be attributed to its ability to inhibit key enzymes involved in cellular processes such as proliferation and apoptosis. For example, studies have shown that certain benzohydrazides act as inhibitors of epidermal growth factor receptor (EGFR) kinase, a critical target in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the benzohydrazide structure can significantly influence its biological activity. For instance, the introduction of different substituents on the aromatic rings has been correlated with varying degrees of potency against specific targets .

Case Studies

- Anticancer Potential : A derivative similar to (2-Ethylhexylidene)benzohydrazide was evaluated for its anticancer properties against multiple cell lines, revealing IC50 values comparable to established chemotherapeutics like erlotinib .

- Antimicrobial Efficacy : The antimicrobial properties were assessed through various assays demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents for infectious diseases .

Q & A

Q. How can computational modeling predict the pharmacokinetic properties of (2-Ethylhexylidene)benzohydrazide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.